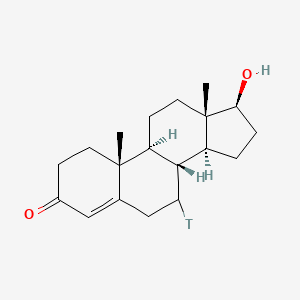

Testosterone-7-3H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

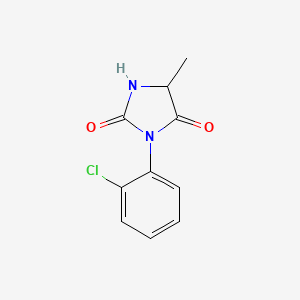

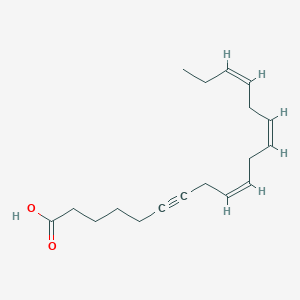

Testosterone-7-3H: is a radiolabeled form of testosterone, a steroid hormone that plays a crucial role in the development and maintenance of male secondary sexual characteristics. The “7-3H” designation indicates that the compound has been labeled with tritium (3H) at the 7th position, making it useful for tracing and studying the hormone’s metabolic pathways and interactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor followed by chemical transformation to testosterone .

Industrial Production Methods: Industrial production of Testosterone-7-3H involves the use of advanced radiolabeling techniques to ensure high purity and specific activity. The process often requires specialized equipment and facilities to handle radioactive materials safely. The final product is purified using chromatographic techniques to remove any unreacted tritium and by-products .

Chemical Reactions Analysis

Types of Reactions: Testosterone-7-3H undergoes several types of chemical reactions, including:

Oxidation: Conversion to androstenedione.

Reduction: Formation of dihydrotestosterone.

Substitution: Introduction of various functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often employs reagents like halogens or organometallic compounds under controlled conditions.

Major Products:

Oxidation: Androstenedione.

Reduction: Dihydrotestosterone.

Substitution: Various functionalized testosterone derivatives.

Scientific Research Applications

Testosterone-7-3H has a wide range of applications in scientific research:

Chemistry: Used to study the metabolic pathways and chemical transformations of testosterone.

Biology: Helps in understanding the hormone’s role in cellular processes and its interaction with receptors.

Medicine: Aids in the development of new therapeutic agents targeting testosterone pathways.

Industry: Utilized in the production of radiolabeled compounds for research and diagnostic purposes

Mechanism of Action

Testosterone-7-3H exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male secondary sexual characteristics. The radiolabeling with tritium allows researchers to trace the hormone’s distribution and interaction within the body, providing insights into its molecular targets and pathways .

Comparison with Similar Compounds

- Testosterone Enanthate

- Testosterone Cypionate

- Testosterone Propionate

Comparison: Testosterone-7-3H is unique due to its radiolabeling with tritium, which makes it particularly useful for tracing and studying metabolic pathways. Unlike other testosterone derivatives, which are primarily used for therapeutic purposes, this compound is mainly employed in research settings to gain a deeper understanding of testosterone’s biological functions and interactions .

Properties

CAS No. |

52844-06-1 |

|---|---|

Molecular Formula |

C19H28O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-7-tritio-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i4T/t4?,14-,15-,16-,17-,18-,19- |

InChI Key |

MUMGGOZAMZWBJJ-HXDUMTRNSA-N |

Isomeric SMILES |

[3H]C1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)

![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)

![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)

![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)